molecular formula C19H17N3O2 B8212212 N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea

Cat. No.: B8212212
M. Wt: 319.4 g/mol
InChI Key: YCTFLPISIVVVJY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea typically involves a multi-step process:

  • Formation of the Azocine Ring: : Initial steps involve the construction of the azocine ring system, which may include cyclization reactions under controlled conditions.

  • Addition of the Propyl Group: : The propyl side chain is introduced through a series of alkylation reactions.

  • Urea Formation:

Industrial Production Methods

While laboratory synthesis is complex, industrial production methods focus on optimizing yield and reducing cost. Techniques include:

  • Continuous Flow Synthesis: : Increases efficiency by allowing reactions to proceed continuously rather than in batches.

  • Catalysis: : Use of catalysts to lower activation energy and increase reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea undergoes several types of chemical reactions:

  • Oxidation: : Converts it into its corresponding oxides.

  • Reduction: : Can be reduced to simpler amine derivatives.

  • Substitution: : Substituent groups can be introduced at various positions on the ring.

Common Reagents and Conditions

  • Oxidation: : Commonly uses reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄) are frequently used.

  • Substitution: : Halogenating agents and various electrophiles/nucleophiles depending on the desired substitution.

Major Products

  • Oxidation: : Produces this compound oxides.

  • Reduction: : Generates amine derivatives.

  • Substitution: : Yields various substituted azocine derivatives.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a catalyst in certain organic reactions.

  • Synthesis: : Intermediate in the synthesis of complex organic molecules.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor for specific enzymes due to its urea group.

Medicine

  • Drug Development: : Investigated for potential therapeutic effects, including as an antineoplastic agent.

Industry

  • Material Science:

Mechanism of Action

The compound's effects are primarily due to its ability to interact with molecular targets through:

  • Enzyme Inhibition: : Binds to active sites of enzymes, blocking substrate access.

  • Pathways Involved: : Inhibition of specific enzymatic pathways, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea

  • N-[3-(12H-Dibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea

Unique Features

N-[3-(11,12-Didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]urea is unique due to the presence of the 11,12-didehydro substitution, which alters its electronic properties and reactivity compared to its analogs.

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Properties

IUPAC Name

[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c20-19(24)21-12-11-18(23)22-13-16-7-2-1-5-14(16)9-10-15-6-3-4-8-17(15)22/h1-8H,11-13H2,(H3,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTFLPISIVVVJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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